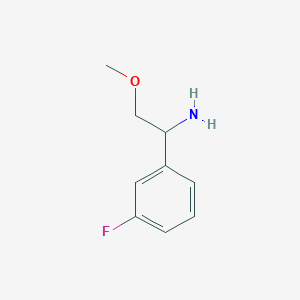
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate is a chemical compound with the molecular formula C12H8ClFO3 It is a derivative of naphthoic acid and features a naphthalene ring substituted with chlorine, fluorine, and hydroxyl groups, along with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes chlorination and fluorination to introduce the chlorine and fluorine substituents. The hydroxyl group is then introduced through a hydroxylation reaction. Finally, esterification with methanol yields the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.
化学反应分析
Types of Reactions
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 7-chloro-5-fluoro-6-oxo-1-naphthoate.
Reduction: Formation of 7-chloro-5-fluoro-6-hydroxy-1-naphthol.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
科学研究应用
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the chlorine, fluorine, and hydroxyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 7-chloro-5-fluoro-1-naphthoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 7-chloro-6-hydroxy-1-naphthoate: Lacks the fluorine atom, potentially altering its chemical properties.
Methyl 5-fluoro-6-hydroxy-1-naphthoate: Lacks the chlorine atom, which can influence its overall behavior.
Uniqueness
Methyl 7-chloro-5-fluoro-6-hydroxy-1-naphthoate is unique due to the specific combination of substituents on the naphthalene ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H8ClFO3 |
|---|---|
分子量 |
254.64 g/mol |
IUPAC 名称 |
methyl 7-chloro-5-fluoro-6-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8ClFO3/c1-17-12(16)7-4-2-3-6-8(7)5-9(13)11(15)10(6)14/h2-5,15H,1H3 |
InChI 键 |
YZYZGUBUOUWEMA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C(C(=C(C=C21)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


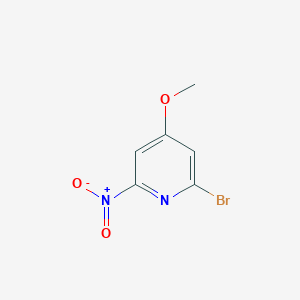
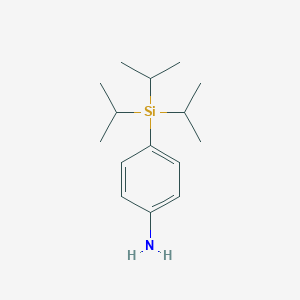
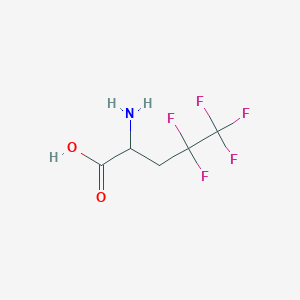


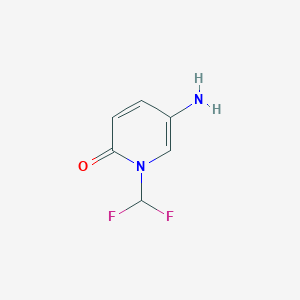
![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
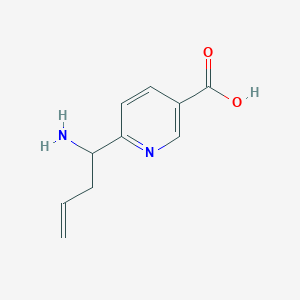
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
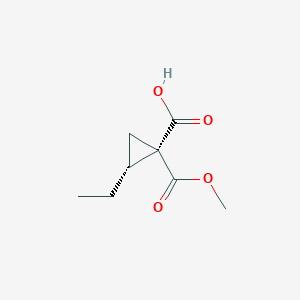
![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)


